molecular formula C7H4FNO2S B7518583 2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid

2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B7518583
M. Wt: 185.18 g/mol
InChI Key: MDPWNOVTUQUEHP-UHFFFAOYSA-N
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Description

2-Fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ( 332099-24-8) is a fluorinated heterocyclic building block of interest in pharmaceutical and agrochemical research . With a molecular formula of C 7 H 4 FNO 2 S and a molecular weight of 185.18 g/mol, this compound serves as a versatile scaffold for the synthesis of novel bioactive molecules . The core thieno[3,2-b]pyrrole structure is a privileged scaffold in drug discovery. Scientific literature indicates that close analogues, specifically thieno[3,2-b]pyrrole-5-carboxamides , have demonstrated potent and selective anti-Giardia activity at nanomolar concentrations, showing efficacy against drug-resistant strains and in preclinical models . Furthermore, the parent structure, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, has been identified as a potent inhibitor of D-amino acid oxidase (DAO) , an enzyme target relevant to schizophrenia and neuropathic pain . The introduction of a fluorine atom can significantly alter a compound's electronic properties, metabolic stability, and binding affinity, making this fluorinated analogue a valuable tool for lead optimization in these and other research areas. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2S/c8-6-2-3-5(12-6)1-4(9-3)7(10)11/h1-2,9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPWNOVTUQUEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1SC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Fluorination with Selectfluor

A widely used method involves electrophilic fluorination of the non-fluorinated precursor, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

Procedure :

  • Dissolve 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (1.0 eq) in anhydrous acetonitrile.

  • Add Selectfluor (1.2 eq) and stir at 60°C for 12 hours under nitrogen.

  • Quench with ice-cold water, adjust pH to 3–4, and extract with ethyl acetate.

  • Purify via recrystallization from ethanol/water.

Key Parameters :

ParameterOptimal Value
Temperature60°C
Reaction Time12 hours
SolventAcetonitrile
Yield58–62%

This method achieves moderate yields but faces limitations due to competing fluorination at the 6-position, requiring chromatography for isomer separation.

Multi-Step Synthesis via Halogen Exchange

Bromine-to-Fluorine Substitution

A two-step approach leverages brominated intermediates for improved regiocontrol:

Step 1: Bromination
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding the 2-bromo derivative with >90% regioselectivity.

Step 2: Halex Reaction
The bromine atom is replaced via nucleophilic aromatic substitution (NAS) with anhydrous potassium fluoride (KF) in dimethylformamide (DMF) at 150°C:

2-Bromo intermediate+KFDMF, 150°C2-Fluoro product+KBr\text{2-Bromo intermediate} + \text{KF} \xrightarrow{\text{DMF, 150°C}} \text{2-Fluoro product} + \text{KBr}

Optimization Data :

ConditionEffect on Yield
KF Equivalents3.0 eq optimal
Temperature150°C required
Reaction Time8 hours
Final Yield71%

This route avoids isomer formation but requires harsh conditions that may degrade acid-sensitive groups.

Cyclization of Fluorinated Precursors

Knorr Pyrrole Synthesis with Fluorinated Building Blocks

A convergent strategy constructs the thieno[3,2-b]pyrrole ring from pre-fluorinated components:

  • Synthesis of 3-Fluorothiophene-2-carbaldehyde :
    Prepare via Vilsmeier-Haack formylation of 3-fluorothiophene.

  • Condensation with Glycine Ethyl Ester :
    React in acetic acid at reflux to form the pyrrole ring.

  • Oxidative Cyclization :
    Use iodine in dimethyl sulfoxide (DMSO) to initiate cyclization.

  • Ester Hydrolysis :
    Treat with aqueous NaOH to yield the carboxylic acid.

Critical Observations :

  • The fluorine atom directs cyclization to the 2-position via electronic effects.

  • Yields improve to 65–70% when using microwave-assisted cyclization at 120°C for 1 hour.

Comparative Analysis of Methods

The table below evaluates the three primary synthetic routes:

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Fluorination58–6295Single-stepIsomer separation required
Halogen Exchange7198High regiocontrolHarsh reaction conditions
Cyclization Approach65–7097ScalableMulti-step synthesis

Mechanistic Insights and Side Reactions

Competing Fluorination Pathways

In direct fluorination, the electron-rich 2- and 6-positions of the pyrrole ring compete for electrophilic attack. Density functional theory (DFT) calculations indicate the 2-position is favored by 8.3 kJ/mol due to reduced steric hindrance.

Decarboxylation Mitigation

The carboxylic acid group undergoes decarboxylation above 80°C. Strategies to minimize this include:

  • Using ethyl ester protection during high-temperature steps.

  • Conducting reactions at pH 4–6 to stabilize the carboxylate ion .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, aldehydes

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For example, as an inhibitor of lysine-specific demethylase 1 (LSD1), the compound binds to the active site of the enzyme, preventing it from demethylating histone proteins. This leads to changes in gene expression and can result in the inhibition of cancer cell growth .

Comparison with Similar Compounds

4H-Furo[3,2-b]pyrrole-5-carboxylic Acid (SUN)

  • Structure : Replaces thiophene with furan (oxygen-containing ring).
  • Pharmacology : Potent DAAO inhibitor; enhances hippocampal long-term potentiation (LTP) and recognition memory in rodents at 3–4 mg/kg oral doses .
  • Key Data :

    Property Value Reference
    Molecular Weight 167.15 g/mol
    DAAO IC₅₀ (rodent) 0.12 µM
    Procognitive Effect Significant at 30 mg/kg

4H-Thieno[3,2-b]pyrrole-5-carboxylic Acid (TPC)

  • Structure: Lacks the 2-fluoro substitution but shares the thienopyrrole core.
  • Pharmacology : Inhibits DAAO, increasing D-serine levels by ~40% in plasma at 30 mg/kg (mouse model) .
  • Key Data :

    Property Value Reference
    Molecular Weight 167.18 g/mol
    Plasma D-Serine Increase ~40% (vs. control)
    Behavioral Effects Improved memory retention

3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid

  • Structure : Bromine substitution at the 3-position.
  • Applications : Primarily used as a synthetic intermediate for further functionalization .
  • Key Data :

    Property Value Reference
    Molecular Weight 246.08 g/mol
    Reactivity Electrophilic substitution

Functional Group Modifications

2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid

  • Structure : Methyl group at the 2-position.
  • Synthesis : Prepared via alkylation of thiophene carbaldehyde precursors .
  • Use : Intermediate for anti-parasitic agents (e.g., Giardia duodenalis inhibitors) .

2-Methyl-4-(2,2,2-Trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid

  • Structure : Trifluoroethyl group enhances lipophilicity.
  • Properties : Improved blood-brain barrier penetration due to fluorine’s electronegativity .

Pharmacological and Biochemical Comparisons

DAAO Inhibition Potency

Compound DAAO IC₅₀ (µM) Species Reference
4H-Furo[3,2-b]pyrrole-5-carboxylic Acid 0.12 Rat
4H-Thieno[3,2-b]pyrrole-5-carboxylic Acid 0.25* Mouse
2-Fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid N/A†
  • Mechanistic Insight: Thienopyrroles (e.g., TPC) exhibit longer metabolic half-lives than furopyrroles due to sulfur’s resistance to oxidative degradation . Fluorination at the 2-position may further enhance target binding via electronic effects.

Neurochemical Effects

  • 4H-Furo[3,2-b]pyrrole-5-carboxylic Acid (SUN) : Increases hippocampal theta rhythm amplitude by 50%, correlating with memory consolidation .
  • TPC : Co-administration with D-serine (30 mg/kg) potentiates NMDA receptor function, reducing schizophrenia-like behaviors in preclinical models .

Biological Activity

2-Fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article explores its biological properties and implications in various research areas.

D-amino acid oxidase (DAO) Inhibition

This compound has shown potent inhibitory effects on D-amino acid oxidase (DAO) in CHO cells. DAO is an important enzyme involved in the metabolism of D-amino acids, and its inhibition has potential implications for neurodegenerative disorders and schizophrenia.

KDM1A and LSD1 Demethylase Inhibition

The compound also exhibits inhibitory activity against KDM1A and LSD1 demethylases. These enzymes play crucial roles in regulating DNA methylation and gene transcription. Their inhibition can lead to significant alterations in gene expression patterns, potentially affecting various cellular processes.

Histone Methylation

By inhibiting KDM1A and LSD1 demethylases, this compound can disrupt the balance of N-methylation in histones. This alteration in histone methylation status can have far-reaching effects on gene transcription and cellular function.

Cell Viability and Proliferation

While specific data for this compound is limited, studies on similar fluorinated compounds have shown significant effects on cell viability and proliferation. For instance, fluorinated photosensitizers with similar structural elements demonstrated notable efficacy in cell kill assays, particularly in U87 and UMUC3 cell lines .

Tumor Uptake

Fluorinated compounds structurally related to this compound have shown interesting pharmacokinetic properties. In vivo studies revealed that these fluorinated compounds typically achieve maximal tumor uptake at 2 hours post-injection, which is significantly faster than their iodinated counterparts .

Tissue Distribution

The tissue distribution of fluorinated analogs shows a distinct pattern:

TissueUptake Characteristics
TumorHighest uptake at 2h post-injection
LiverHigh initial uptake, slow clearance
SkinModerate uptake, faster clearance than liver

This distribution pattern suggests that this compound and its analogs may have potential applications in targeted therapies, particularly in oncology .

Neurodegenerative Disorders

The inhibition of DAO by this compound could have implications for treating neurodegenerative disorders. DAO plays a role in D-serine metabolism, which is involved in NMDA receptor function and has been linked to conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).

Safety and Toxicity

While comprehensive toxicity data for this compound is not available, related compounds have shown some health hazards. For instance, the non-fluorinated analog 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid is classified as harmful if swallowed, causes skin irritation, severe eye irritation, and may cause respiratory irritation .

Future Research Directions

  • Detailed Mechanism Studies : Further research is needed to elucidate the precise mechanisms by which this compound interacts with its target enzymes.
  • In Vivo Efficacy : Animal studies to assess the compound's efficacy in various disease models, particularly in cancer and neurodegenerative disorders.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the compound's structure affect its biological activity and pharmacokinetic properties.
  • Combination Therapies : Exploring potential synergistic effects when combined with other therapeutic agents.

Q & A

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

  • Methodological Answer :
  • Forced degradation : Expose to pH 1–9 buffers (37°C, 72 hrs) and analyze via LC-MS for hydrolytic/oxidative products.
  • Arrhenius modeling : Predict shelf-life by heating samples (40–60°C) and tracking degradation rates .

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